N-(4-bromopyridin-2-yl)-3-(1-methylimidazol-2-yl)pyrrolidine-1-carboxamide
Description
N-(4-bromopyridin-2-yl)-3-(1-methylimidazol-2-yl)pyrrolidine-1-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a bromopyridine moiety, a methylimidazole group, and a pyrrolidine carboxamide backbone. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it a valuable subject of study in chemistry, biology, and medicine.
Properties
IUPAC Name |
N-(4-bromopyridin-2-yl)-3-(1-methylimidazol-2-yl)pyrrolidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16BrN5O/c1-19-7-5-17-13(19)10-3-6-20(9-10)14(21)18-12-8-11(15)2-4-16-12/h2,4-5,7-8,10H,3,6,9H2,1H3,(H,16,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDLHXPQAACRKRJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1C2CCN(C2)C(=O)NC3=NC=CC(=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16BrN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromopyridin-2-yl)-3-(1-methylimidazol-2-yl)pyrrolidine-1-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Bromopyridine Intermediate: The synthesis begins with the bromination of pyridine to form 4-bromopyridine. This reaction is usually carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst.
Synthesis of the Methylimidazole Intermediate: Separately, 1-methylimidazole is synthesized through the alkylation of imidazole with methyl iodide or another methylating agent.
Coupling Reaction: The bromopyridine and methylimidazole intermediates are then coupled with a pyrrolidine carboxamide derivative. This coupling reaction is typically facilitated by a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction, under specific conditions (e.g., temperature, solvent, and base).
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(4-bromopyridin-2-yl)-3-(1-methylimidazol-2-yl)pyrrolidine-1-carboxamide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the bromopyridine moiety can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, particularly at the imidazole and pyrrolidine groups.
Coupling Reactions: The compound can be further modified through coupling reactions with other aromatic or heterocyclic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in polar solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield derivatives with different functional groups replacing the bromine atom, while oxidation and reduction reactions can lead to changes in the oxidation state of the compound.
Scientific Research Applications
N-(4-bromopyridin-2-yl)-3-(1-methylimidazol-2-yl)pyrrolidine-1-carboxamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: The compound is investigated for its potential therapeutic properties, such as anti-inflammatory, antimicrobial, or anticancer activities.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(4-bromopyridin-2-yl)-3-(1-methylimidazol-2-yl)pyrrolidine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cell proliferation, thereby exerting anti-inflammatory or anticancer effects.
Comparison with Similar Compounds
Similar Compounds
N-(4-chloropyridin-2-yl)-3-(1-methylimidazol-2-yl)pyrrolidine-1-carboxamide: Similar structure with a chlorine atom instead of bromine.
N-(4-fluoropyridin-2-yl)-3-(1-methylimidazol-2-yl)pyrrolidine-1-carboxamide: Similar structure with a fluorine atom instead of bromine.
N-(4-iodopyridin-2-yl)-3-(1-methylimidazol-2-yl)pyrrolidine-1-carboxamide: Similar structure with an iodine atom instead of bromine.
Uniqueness
The uniqueness of N-(4-bromopyridin-2-yl)-3-(1-methylimidazol-2-yl)pyrrolidine-1-carboxamide lies in its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity. The presence of the bromine atom, in particular, can influence the compound’s interactions with other molecules and its overall stability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
